DHA Inhibits Prolyl Endopeptidase (PEP) with 2.15-Fold Greater Potency than EPA
All-cis-DHA inhibits prolyl endopeptidase (PEP), an enzyme implicated in amyloid metabolism and cognitive decline, with an IC50 of 46.2 ± 1.0 μM, which is 2.15-fold more potent than the EPA IC50 of 99.4 ± 1.2 μM measured under identical assay conditions [1]. The corresponding Ki values confirm this differential: DHA Ki = 89.0 ± 2.3 μM vs. EPA Ki = 247.5 ± 2.6 μM, representing a 2.78-fold greater binding affinity for DHA [1]. Both fatty acids act as noncompetitive inhibitors.
| Evidence Dimension | Prolyl endopeptidase (PEP) inhibition potency |
|---|---|
| Target Compound Data | IC50 = 46.2 ± 1.0 μM; Ki = 89.0 ± 2.3 μM |
| Comparator Or Baseline | Eicosapentaenoic acid (EPA, 20:5n-3): IC50 = 99.4 ± 1.2 μM; Ki = 247.5 ± 2.6 μM |
| Quantified Difference | DHA IC50 is 2.15-fold lower (more potent); DHA Ki is 2.78-fold lower |
| Conditions | In vitro PEP enzyme inhibition assay; Dixon plot analysis; pH and temperature not specified but identical for both compounds |
Why This Matters
Researchers investigating PEP as a therapeutic target for cognitive disorders should select all-cis-DHA over EPA to achieve functionally relevant enzyme inhibition at 2.15-fold lower concentrations, reducing potential off-target effects at higher doses.
- [1] Park, S. Y., Kim, H. Y., & Lee, K. W. (2006). Prolyl Endopeptidase Inhibitory Activity of Unsaturated Fatty Acids. Journal of Agricultural and Food Chemistry, 54(4), 1238–1242. doi:10.1021/jf052521h View Source
